2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-5-7-23(8-6-22)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPDIIUENVGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide is a complex organic compound that incorporates a piperazine moiety, a pyran ring, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.90 g/mol. The compound's structure includes functional groups that are significant for its biological activity, including the piperazine ring which is known for its interaction with various neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. The piperazine component enhances binding affinity to these receptors, potentially modulating their activity and influencing various physiological responses.
Biological Activity Data
Recent studies have focused on evaluating the compound's activity against specific biological targets. Notably, it has been studied for its inhibitory effects on lipoxygenases (LOXs), enzymes involved in the inflammatory response.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound exhibit potent inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes:
| Compound | IC50 (μM) | Cellular Viability (%) |
|---|---|---|
| 7k | 17.43 ± 0.38 | 79.5 |
| 7o | 19.35 ± 0.71 | 82.1 |
| 7m | 23.59 ± 0.68 | 80.0 |
| 7b | 26.35 ± 0.62 | 78.5 |
| 7i | 27.53 ± 0.82 | 81.0 |
These results indicate that the compounds derived from the original structure maintain low cellular toxicity while effectively inhibiting LOX activity, making them promising candidates for further development in anti-inflammatory therapies .
Case Studies
Case Study: Inhibition of LOX Enzymes
A study evaluated the biological activity of several synthesized derivatives based on the structure of this compound]. The results indicated that specific modifications to the chlorophenyl and piperazine groups significantly enhanced LOX inhibition while preserving cellular viability .
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models, assessing its potential as an anxiolytic agent. Behavioral assays indicated significant reductions in anxiety-like behaviors when administered at optimized doses, suggesting that this compound may influence serotonergic pathways effectively.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine in 21a may improve metabolic stability compared to phenyl or morpholine groups, while the 3-chlorophenyl group in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration .
Furan-Substituted Pyran-4-one Analog ()
The compound 2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide shares the pyran-4-one and acetamide motifs but substitutes the 3-chlorophenyl group with a furan-2-carbonyl moiety.
Key Differences:
- Receptor Interactions : The 3-chlorophenyl group in the target compound may engage in halogen bonding with receptors, whereas the furan’s oxygen could participate in hydrogen bonding, leading to divergent pharmacological profiles .
Acetamide-Containing Pharmaceuticals ()
While structurally distinct, Oxozolpidem (imidazopyridine-acetamide) and Zolpaldehyde (imidazopyridine-carboxaldehyde) provide insights into acetamide functionalities:
- Oxozolpidem : The acetamide group in this sedative drug contributes to its binding to GABAA receptors. The target compound’s acetamide may similarly stabilize receptor interactions through hydrogen bonding .
- Steric Effects : The bulkier pyran-4-one core in the target compound may reduce binding affinity compared to Oxozolpidem’s planar imidazopyridine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
